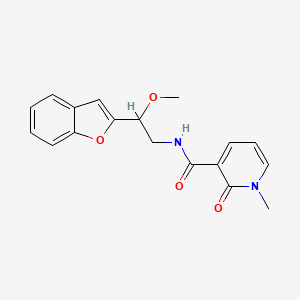

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked via a carboxamide group to a substituted ethyl chain. The ethyl chain contains a benzofuran-2-yl moiety and a methoxy group, distinguishing it from structurally related compounds.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-9-5-7-13(18(20)22)17(21)19-11-16(23-2)15-10-12-6-3-4-8-14(12)24-15/h3-10,16H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCSMTJUMGVPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

It is known that benzofuran derivatives can interact with various targets leading to their biological activities. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells.

Biochemical Analysis

Biochemical Properties

For instance, some benzofuran derivatives have been found to inhibit Src kinase

Cellular Effects

The cellular effects of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are currently unknown. Benzofuran derivatives have been shown to have various effects on cells. For example, some benzofuran derivatives have been found to have anti-tumor effects

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structural features, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H21N2O5 and a molecular weight of 373.4 g/mol. Its structure includes a benzofuran core, methoxyethyl, and methoxybenzyl substituents, as well as an oxalamide functional group. These components are vital for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N2O5 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

The primary target of this compound is the 5HT1A receptor , a subtype of serotonin receptor involved in mood regulation and anxiety responses. The compound exhibits a binding affinity (Ki) of approximately 806 nM to this receptor, indicating moderate potency in modulating serotonergic pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.

Antidepressant Effects

Research has indicated that compounds targeting the 5HT1A receptor may exhibit antidepressant-like effects. For instance, studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety symptoms.

Study on Serotonin Receptor Modulation

A study focused on the modulation of serotonin receptors found that benzofuran derivatives can significantly impact neurotransmitter levels in animal models. This research highlights the potential of this compound as a candidate for further investigation in mood disorder therapies.

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that similar compounds exhibit favorable metabolic stability in human liver microsomes, indicating potential for clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations and their implications for physicochemical and functional properties.

Core Structure Variations

All compounds share the 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide backbone, but differ in substituents attached to the carboxamide nitrogen and the pyridine ring:

Substituent Effects on Properties

- Benzofuran vs. Furan/Thiazole: The benzofuran group in the target compound (vs. However, this may reduce aqueous solubility compared to smaller heterocycles.

- Methoxyethyl vs. Thiomorpholinoethyl: The methoxyethyl chain (target compound) is less polar than the thiomorpholinoethyl group in , which contains a sulfur atom and morpholine ring. This difference could influence membrane permeability or metabolic pathways.

- Trifluoromethyl vs. Difluorobenzodioxole : The CF₃ group in is strongly electron-withdrawing, while the difluorobenzodioxole in combines electronegativity with a rigid bicyclic structure, possibly affecting receptor affinity or stability.

Hydrogen Bonding and Crystal Packing

Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form centrosymmetric dimers via N–H⋯O hydrogen bonds, which may influence crystallinity and solubility.

Research Findings and Implications

While direct biological or pharmacological data for the target compound are unavailable, structural comparisons suggest:

Lipophilicity : The benzofuran group likely increases logP compared to furan- or phenyl-based analogs.

Solubility : The methoxyethyl chain may balance hydrophobicity, but solubility is likely lower than in morpholine-containing analogs (e.g., ).

Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) could slow oxidative metabolism, whereas the target compound’s benzofuran might undergo CYP450-mediated oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.